

H-Tyr-OMe: A Versatile Building Block in Pharmaceutical Development

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Compound of Interest		
Compound Name:	H-Tyr-OMe	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine methyl ester (**H-Tyr-OMe**) has emerged as a critical and versatile building block in the landscape of pharmaceutical development. Its inherent structural features, combining a reactive amino group, a carboxylic acid ester, and a phenolic side chain, provide a rich scaffold for the synthesis of a diverse array of bioactive molecules. This guide offers a comprehensive technical overview of **H-Tyr-OMe**, encompassing its chemical properties, synthesis, and applications in the generation of peptides, peptidomimetics, and small molecule inhibitors, with a particular focus on their therapeutic potential.

Core Properties of H-Tyr-OMe and its Hydrochloride Salt

A thorough understanding of the physicochemical properties of **H-Tyr-OMe** is fundamental for its effective utilization in synthetic chemistry. The compound is most commonly available as its hydrochloride salt (**H-Tyr-OMe**·HCl) to enhance stability and solubility.



Property	H-Tyr-OMe	H-Tyr-OMe·HCI
CAS Number	1080-06-4[1][2][3]	3417-91-2[4]
Molecular Formula	C10H13NO3[1]	C10H14CINO3
Molecular Weight	195.22 g/mol	231.68 g/mol
Appearance	White to light yellow solid/powder	White to off-white solid
Melting Point	134-136 °C	Not specified
Solubility	Soluble in water	Soluble in DMSO (100 mg/mL)
Purity	≥98%	Not specified
Optical Rotation	+26° (c=2.4 in methanol)	Not specified
Storage	4°C, sealed storage, away from moisture	4°C, sealed storage, away from moisture

Synthesis and Characterization of H-Tyr-OMe

The primary synthetic route to **H-Tyr-OMe** involves the esterification of L-tyrosine. The most common and efficient method is the Fischer-Speier esterification, utilizing methanol as both the solvent and reactant in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.

Experimental Protocol: Synthesis of L-Tyrosine Methyl Ester Hydrochloride (H-Tyr-OMe-HCl)

Materials:

- L-Tyrosine
- Methanol (anhydrous)
- Thionyl chloride (SOCl₂)
- · Diethyl ether or Petroleum ether



Procedure:

- Suspend L-tyrosine (e.g., 18.0 g) in anhydrous methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride (e.g., 12.0 mL) dropwise to the stirred suspension while maintaining the temperature below 20°C.
- After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (L-tyrosine) is no longer detectable.
- · Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- To the resulting residue, add cold diethyl ether or petroleum ether to precipitate the product.
- Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-tyrosine methyl ester hydrochloride. A typical yield for this reaction is around 95%.

Analytical Methods for Quality Control

The purity and identity of synthesized **H-Tyr-OMe** are critical for its use in pharmaceutical applications. Standard analytical techniques for its characterization include:

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
 A typical purity of commercially available H-Tyr-OMe is ≥98%.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.
- Optical Rotation: To confirm the stereochemical integrity of the L-enantiomer.



Melting Point Analysis: As a preliminary indicator of purity.

H-Tyr-OMe in Peptide Synthesis

H-Tyr-OMe serves as a crucial starting material for the incorporation of tyrosine residues into peptide chains, particularly in solution-phase peptide synthesis. For solid-phase peptide synthesis (SPPS), the corresponding N-protected and side-chain protected derivative, Fmoc-Tyr(tBu)-OH, is more commonly used.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(tBu)-OH

This protocol outlines the manual synthesis of a simple tripeptide, H-Gly-Ala-Tyr-OH, on a Wang resin pre-loaded with Fmoc-Tyr(tBu)-OH.

Materials:

- Fmoc-Tyr(tBu)-Wang resin
- Fmoc-Ala-OH
- Fmoc-Gly-OH
- N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
- Hydroxybenzotriazole (HOBt) or HOAt
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)



Water

Procedure:

- Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF in a fritted syringe.
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the tyrosine residue. Wash the resin thoroughly with DMF.
- Amino Acid Coupling (Alanine):
 - Activate Fmoc-Ala-OH with a coupling reagent (e.g., DIC/HOBt or HBTU/DIPEA) in DMF.
 - Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.
 - Wash the resin with DMF.
- Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF to expose the N-terminus of the newly added alanine. Wash the resin with DMF.
- Amino Acid Coupling (Glycine):
 - Activate Fmoc-Gly-OH with a coupling reagent in DMF.
 - Add the activated amino acid solution to the resin and allow it to react.
 - Wash the resin with DMF.
- Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine with 20% piperidine in DMF. Wash the resin with DMF and then with DCM, and dry under vacuum.
- Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the t-butyl side-chain protecting group from tyrosine.



 Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The purified peptide can be obtained by reverse-phase HPLC.

H-Tyr-OMe as a Precursor for Bioactive Molecules

The chemical reactivity of the amino, ester, and phenolic groups of **H-Tyr-OMe** makes it an ideal starting point for the synthesis of a variety of small molecule drugs, particularly tyrosine kinase inhibitors.

Application in the Synthesis of Tyrosine Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in cellular signaling pathways regulating cell growth, differentiation, and metabolism. Aberrant activation of RTKs is a hallmark of many cancers, making them attractive targets for drug development. Many tyrosine kinase inhibitors are designed to mimic the tyrosine residue of the substrate, and **H-Tyr-OMe** can serve as a key precursor in their synthesis.

The general strategy involves modifying the core **H-Tyr-OMe** structure to enhance its binding affinity and selectivity for the ATP-binding pocket of a specific tyrosine kinase.



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Caption: A logical workflow for the development of a tyrosine kinase inhibitor starting from **H-Tyr-OMe**.

Bioactivity of H-Tyr-OMe Derived Inhibitors



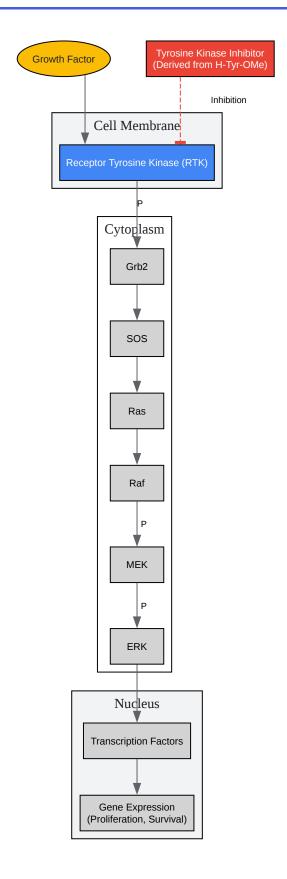
While specific bioactivity data for compounds directly synthesized from **H-Tyr-OMe** is often embedded within broader medicinal chemistry studies, the literature contains numerous examples of tyrosine derivatives with potent inhibitory activity against various kinases.

Compound Class	Target Kinase	Bioactivity (IC50 / K1)
Tyrphostins	EGF Receptor Kinase	IC₅o values in the low micromolar to nanomolar range
Substituted Tyrosine Derivatives	Abl Kinase	Potency comparable to
Tetrapeptide Tyrosine Kinase Inhibitors	p56(lck) Tyrosine Kinase	Potent inhibition demonstrated

Signaling Pathways Targeted by Tyrosine Kinase Inhibitors

Tyrosine kinase inhibitors derived from precursors like **H-Tyr-OMe** typically exert their therapeutic effect by blocking the signaling cascades downstream of receptor tyrosine kinases. A common pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.





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